N-(5-chloro-2-methylphenyl)-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group, a fluorinated phenyl group, and a hydrazinecarbonyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the hydrazine derivative: This step involves the reaction of hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Chlorination and methylation: The phenyl ring is chlorinated and methylated to introduce the 5-chloro-2-methylphenyl group.
Coupling reaction: The hydrazone intermediate is then coupled with the chlorinated and methylated phenyl group under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
N-(5-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(5-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can be compared with other similar compounds, such as:
- N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(4-CHLOROPHENYL)-2-FURYL)PROPANAMIDE
- N-(5-CHLORO-2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)PROPANAMIDE
- ETHYL N-(5-CHLORO-2-METHYLPHENYL)CARBAMATE
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C18H17ClFN3O2 |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H17ClFN3O2/c1-12-2-5-14(19)10-16(12)22-17(24)8-9-18(25)23-21-11-13-3-6-15(20)7-4-13/h2-7,10-11H,8-9H2,1H3,(H,22,24)(H,23,25)/b21-11+ |
InChI Key |
HTXQUBLHIHMGHN-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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